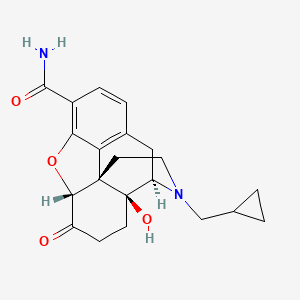

3-Carboxamidonaltrexone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H24N2O4 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-carboxamide |

InChI |

InChI=1S/C21H24N2O4/c22-19(25)13-4-3-12-9-15-21(26)6-5-14(24)18-20(21,16(12)17(13)27-18)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,26H,1-2,5-10H2,(H2,22,25)/t15-,18+,20+,21-/m1/s1 |

InChI-Schlüssel |

QAICPHMNUHNDMC-WUHBCXKYSA-N |

Isomerische SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)C(=O)N)O5)O |

Kanonische SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)C(=O)N)O5)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 3-Carboxamidonaltrexone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for 3-Carboxamidonaltrexone, a derivative of the opioid antagonist naltrexone. The guide synthesizes available pharmacological data, outlines the compound's interactions with its primary molecular targets, and details the experimental protocols used for its characterization.

Introduction

This compound is a semi-synthetic morphinan derivative. Its structure, based on the naltrexone scaffold, suggests a primary interaction with the opioid receptor system. Furthermore, extensive research into naltrexone and its stereoisomers reveals a distinct, non-opioid mechanism involving the innate immune receptor, Toll-like Receptor 4 (TLR4).[1] This guide will explore this dual-target profile, presenting quantitative data, signaling pathways, and detailed methodologies relevant to its pharmacological assessment.

Section 1: Interaction with Opioid Receptors

The primary and most well-characterized mechanism of action for this compound is its interaction with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ).

Mechanism: Competitive Antagonism

This compound acts as a competitive antagonist at opioid receptors. It binds to the orthosteric site of these G-protein coupled receptors (GPCRs) with high affinity but does not elicit a functional response (i.e., it has zero intrinsic efficacy). By occupying the receptor, it blocks the binding and subsequent signaling of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, fentanyl).[2][3] Its affinity is highest for the µ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and then the δ-opioid receptor (DOR).[4][5]

Data Presentation: Opioid Receptor Binding Affinity

The binding affinity of this compound has been quantified using competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.[4]

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) Opioid Receptor | 1.9 nM |

| Kappa (κ) Opioid Receptor | 22 nM |

| Delta (δ) Opioid Receptor | 110 nM |

| Data sourced from MedChemExpress, based on in vitro binding assays.[4][5] |

Visualization: Opioid Receptor Antagonism Signaling Pathway

Opioid receptors primarily couple to the inhibitory G-protein, Gi/o. Agonist binding normally leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this cascade.

References

- 1. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Carboxamido analogues of morphine and naltrexone. synthesis and opioid receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

3-Carboxamidonaltrexone as a Toll-like Receptor 4 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2][3] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory conditions, including neuropathic pain, neuroinflammation, and sepsis, making it a compelling therapeutic target.[4][5] Naltrexone derivatives, particularly the opioid-inactive (+)-isomers, have emerged as a class of TLR4 antagonists.[4][6] This document provides a detailed technical overview of 3-carboxamidonaltrexone and its congeners as TLR4 antagonists, focusing on their mechanism of action, experimental characterization, and therapeutic potential.

Introduction to Toll-like Receptor 4 (TLR4) Signaling

TLR4 is a transmembrane protein that, upon ligand binding, initiates a signaling cascade leading to the production of inflammatory mediators.[2] The activation of TLR4 is a multi-step process involving several proteins:

-

Lipopolysaccharide-Binding Protein (LBP): Binds to LPS in the bloodstream and facilitates its transfer to CD14.[7]

-

Cluster of Differentiation 14 (CD14): A glycosylphosphatidylinositol-anchored protein that presents LPS to the TLR4/MD-2 complex.[7][8]

-

Myeloid Differentiation Protein 2 (MD-2): A secreted glycoprotein that forms a stable complex with the extracellular domain of TLR4 and is essential for LPS recognition.[5][7] The binding of LPS to a hydrophobic pocket within MD-2 induces a conformational change that triggers TLR4 dimerization and subsequent intracellular signaling.[9]

Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3][10]

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and involves the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2][10] This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4][8]

-

TRIF-Dependent Pathway: Following ligand-induced endocytosis of the TLR4 complex, this pathway is initiated from the endosome.[8][10] It is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). The TRIF-dependent pathway leads to the activation of Interferon Regulatory Factor 3 (IRF3), which drives the production of type I interferons (e.g., IFN-β).[1][4][8]

Mechanism of Action of Naltrexone-Based TLR4 Antagonists

Naltrexone and its derivatives, including this compound, function as TLR4 antagonists by directly targeting the MD-2 co-receptor.[4] These compounds non-competitively inhibit TLR4 signaling by binding to the LPS-binding pocket of MD-2.[4][11] This interaction prevents the conformational changes in the TLR4/MD-2 complex that are necessary for signal transduction.[11]

An important characteristic of these antagonists is their biased inhibition of the TLR4 signaling pathways. Evidence suggests they preferentially block the TRIF-dependent pathway, leading to the inhibition of IRF3 activation and subsequent IFN-β production, while having less of an effect on the MyD88-dependent activation of NF-κB and MAPKs in some cell systems.[4] This biased antagonism is significant as it allows for the modulation of specific arms of the TLR4 response, potentially offering a more targeted therapeutic approach with fewer side effects.

Quantitative Data on Naltrexone-Based TLR4 Antagonists

The TLR4 antagonist activity of naltrexone derivatives is typically quantified by their ability to inhibit the production of downstream inflammatory mediators, such as nitric oxide (NO), in cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric for potency.

| Compound | Assay System | Measured Endpoint | IC50 (µM) | Reference |

| (+)-Naltrexone | BV-2 Microglial Cells | LPS-induced NO production | 105.5 ± 10.1 | [6] |

| (+)-β-Naltrexol | BV-2 Microglial Cells | LPS-induced NO production | 242.8 ± 21.3 | [6] |

| (+)-α-Naltrexol | BV-2 Microglial Cells | LPS-induced NO production | 143.5 ± 20.8 | [6] |

| (+)-N-phenethylnoroxymorphone | BV-2 Microglial Cells | LPS-induced NO production | 1.4 | [6][12][13] |

Experimental Protocols for Characterization

The characterization of this compound and related compounds as TLR4 antagonists involves a series of in vitro experiments to confirm their mechanism of action and quantify their potency.

Cell Culture

-

Cell Line: The murine microglial cell line, BV-2, is frequently used as it reliably models primary microglia responses and expresses TLR4.[4][6]

-

Primary Cells: Primary rat microglia and peritoneal macrophages are also used to validate findings in a non-immortalized system.[4]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of TLR4-mediated inflammation.

-

Cell Plating: Plate BV-2 cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of the antagonist (e.g., this compound) for 30-60 minutes.

-

Stimulation: Add a TLR4 agonist, typically LPS (e.g., 200 ng/mL), to the wells and incubate for 24 hours.

-

Nitrite Measurement: Collect the supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-1-naphthylethylenediamine dihydrochloride in phosphoric acid).

-

Quantification: Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the production of specific cytokines, such as TNF-α.

-

Cell Treatment: Treat cells as described in the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant at a specified time point (e.g., 4-24 hours post-LPS stimulation).

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α). This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

-

Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation and activation of key signaling proteins.

-

Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated proteins (e.g., phospho-IRF3, phospho-p38) and total protein controls.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Therapeutic Potential and Applications

The ability of this compound and related TLR4 antagonists to modulate neuroinflammatory processes makes them promising candidates for the treatment of various central nervous system disorders.

-

Neuropathic Pain: Chronic nerve injury can lead to the activation of glial cells (microglia and astrocytes) via TLR4, contributing to central sensitization and pain maintenance.[4] By inhibiting TLR4 signaling in these cells, naltrexone derivatives can attenuate the production of pro-inflammatory factors that enhance neuronal excitability, thereby reducing pain.[6]

-

Opioid Tolerance and Dependence: Opioids themselves can paradoxically activate TLR4, leading to neuroinflammation that counteracts their analgesic effects and contributes to the development of tolerance and dependence.[1][14] A TLR4 antagonist that does not block opioid receptors, such as the (+)-isomer of this compound, could be co-administered with opioids to enhance analgesia and reduce negative side effects.

-

Neurodegenerative Diseases: Neuroinflammation is a common feature of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] TLR4 can be activated by DAMPs such as aggregated amyloid-β and α-synuclein, perpetuating a cycle of inflammation and neuronal damage.[1] TLR4 antagonists could potentially slow disease progression by dampening this inflammatory cascade.

Synthesis and Pharmacokinetics

The synthesis of 3-carboxamido analogues of naltrexone has been reported in the literature, typically starting from the parent naltrexone molecule.[17][18] The process involves chemical modifications to introduce the carboxamido group at the 3-position of the morphinan scaffold. While detailed pharmacokinetic data for this compound is not widely published, the parent compound naltrexone is known to be orally bioavailable and cross the blood-brain barrier. The pharmacokinetic properties of derivatives like this compound would need to be empirically determined but are influenced by factors such as lipophilicity and metabolism.[19][20]

Conclusion

This compound and its congeners represent a promising class of small molecule TLR4 antagonists. Their mechanism of action, centered on the inhibition of the MD-2 co-receptor and biased antagonism of the TRIF-dependent signaling pathway, offers a targeted approach to mitigating TLR4-driven inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these compounds. With their potential to treat a range of conditions hallmarked by neuroinflammation, including neuropathic pain and opioid-related side effects, naltrexone-based TLR4 antagonists are a significant area for ongoing research and drug development.

References

- 1. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐naloxone as antagonists of toll‐like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting the Innate Immune Recognition of Opioid Inactive Isomer (+)-Naltrexone Derived Toll-like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of ( + )-Naltrexone-Inspired Toll-Like Receptor 4 ( TLR 4 ) Antagonists | Semantic Scholar [semanticscholar.org]

- 14. Toll-like receptor 4, a novel target to tackle drug addiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Carboxamido analogues of morphine and naltrexone. synthesis and opioid receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An efficient synthesis of 3-OBn-6β,14-epoxy-bridged opiates from naltrexone and identification of a related dual MOR inverse agonist/KOR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Remifentanil: a three-compartmental modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

In-Vitro Characterization of 3-Carboxamidonaltrexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxamidonaltrexone is a derivative of naltrexone, a well-established opioid receptor antagonist. The introduction of a carboxamido group at the 3-position of the naltrexone scaffold can significantly alter its pharmacological profile, including its binding affinity and functional activity at the various opioid receptor subtypes (μ, δ, and κ). This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel opioid receptor modulators.

Data Presentation: Quantitative In-Vitro Data

The following table summarizes the available quantitative data for the in-vitro characterization of this compound.

| Assay Type | Receptor Subtype | Parameter | Value (nM) | Cell Line | Reference |

| Receptor Binding | μ (mu) | Ki | 1.9 | - | [1] |

| Receptor Binding | δ (delta) | Ki | 110 | - | [1] |

| Receptor Binding | κ (kappa) | Ki | 22 | - | [1] |

Note: Specific details regarding the cell line and radioligand used in the binding assays were not available in the cited source.

Experimental Protocols

Detailed experimental protocols for the in-vitro characterization of opioid receptor ligands are provided below. While specific protocols for this compound have not been published, these representative methodologies are standard in the field and can be adapted for its characterization.

Opioid Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-Naltrindole for δ, [³H]-U69,593 for κ).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., Naloxone at a high concentration).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the serially diluted test compound.

-

For the determination of non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., naloxone).

-

Total binding is determined in the absence of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that is coupled to the adenylyl cyclase signaling pathway. Opioid receptors are typically Gi/o-coupled, meaning that agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO or HEK293 cells stably expressing the opioid receptor of interest.

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the cells in a 96-well or 384-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with assay medium.

-

To determine agonist activity, add serial dilutions of this compound to the cells and co-stimulate with a fixed concentration of forskolin.

-

To determine antagonist activity, pre-incubate the cells with serial dilutions of this compound before adding a known opioid agonist and a fixed concentration of forskolin.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

For agonists, the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation are determined.

-

For antagonists, the IC50 for the inhibition of the agonist-induced response is determined.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins by an agonist. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates in the activated G-protein.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, GDP, and the serially diluted test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For the determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

The EC50 and Emax for agonist-stimulated [³⁵S]GTPγS binding are determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and can also initiate G-protein-independent signaling. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays.

Materials:

-

Cells co-expressing the opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP).

-

Test compound (this compound).

-

Substrate for the donor molecule (e.g., coelenterazine h for Rluc).

-

Plate reader capable of detecting the specific assay signal (e.g., luminescence and fluorescence for BRET).

Procedure:

-

Seed the cells in a white, clear-bottom 96-well plate.

-

On the day of the assay, add serial dilutions of this compound.

-

Incubate for a specified time at 37°C.

-

Add the substrate for the donor molecule.

-

Measure the signal from both the donor and acceptor molecules using a plate reader.

-

The ratio of the acceptor to donor signal is calculated, which reflects the extent of β-arrestin recruitment.

-

The EC50 and Emax for agonist-induced β-arrestin recruitment are determined.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for opioid receptors, which are anticipated to be modulated by this compound. As a naltrexone derivative, it is expected to act as an antagonist, blocking the effects of agonists on these pathways.

References

Pharmacokinetics of 3-Carboxamidonaltrexone in Preclinical Models: A Methodological Guide

Disclaimer: As of December 2025, detailed preclinical pharmacokinetic data for 3-Carboxamidonaltrexone is not extensively available in the public domain. This guide therefore provides a comprehensive overview of the standard methodologies and experimental protocols that would be employed to characterize the pharmacokinetic profile of a novel opioid receptor antagonist like this compound in preclinical models. The data presented in the tables are illustrative templates.

Introduction

This compound is a derivative of naltrexone, a well-established opioid receptor antagonist. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is critical for its development as a potential therapeutic agent. This technical guide outlines the core in vitro and in vivo studies essential for characterizing the pharmacokinetics of this compound in preclinical models, providing researchers, scientists, and drug development professionals with a detailed framework for such an evaluation.

In Vitro Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance.[1][2][3][4] These studies are typically conducted using liver microsomes or hepatocytes from various species to assess both Phase I (e.g., cytochrome P450-mediated) and Phase II (e.g., glucuronidation) metabolism.[1][4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in liver microsomes.

Materials:

-

Cryopreserved liver microsomes (e.g., human, rat, mouse, monkey)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Positive control compounds (e.g., testosterone, propranolol)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a microsomal incubation mixture by suspending the liver microsomes in phosphate buffer.

-

Add the NADPH regenerating system to the microsomal suspension.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM. The final DMSO concentration should be kept low (e.g., <0.1%).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[5]

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural log of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

-

The in vitro half-life is calculated as 0.693/k.

-

The intrinsic clearance is calculated from the half-life and the protein concentration.

Data Presentation: Metabolic Stability of this compound

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data | Data |

| Rat | Data | Data |

| Mouse | Data | Data |

| Monkey | Data | Data |

| Dog | Data | Data |

Visualization: In Vitro Metabolic Stability Workflow```dot

Caption: Workflow for Plasma Protein Binding by Equilibrium Dialysis.

In Vivo Pharmacokinetics in Rodent Models

In vivo studies are essential to understand the complete ADME profile of a drug in a living organism. [6][7][8]Rats are a commonly used species for initial pharmacokinetic characterization.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.

Animals:

-

Male Sprague-Dawley rats (or another appropriate strain), typically with cannulated jugular veins for serial blood sampling.

Drug Formulation:

-

IV formulation: this compound dissolved in a suitable vehicle (e.g., saline, PEG400).

-

PO formulation: this compound dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose).

Procedure:

-

Fast the rats overnight before dosing.

-

Administer a single dose of this compound either intravenously via the tail vein or orally via gavage.

-

Collect blood samples (e.g., ~100-200 µL) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS bioanalytical method. [5][9]7. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (Dose) | PO Administration (Dose) |

| Cmax (ng/mL) | Data | Data |

| Tmax (h) | Data | Data |

| AUC(0-t) (ngh/mL) | Data | Data |

| AUC(0-inf) (ngh/mL) | Data | Data |

| t½ (h) | Data | Data |

| CL (mL/h/kg) | Data | N/A |

| Vdss (L/kg) | Data | N/A |

| Bioavailability (F%) | N/A | Data |

Visualization: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.

Relevant Signaling Pathway

As a naltrexone derivative, this compound is expected to act as an antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). Its mechanism of action involves blocking the downstream signaling cascade typically activated by opioid agonists.

Visualization: Opioid Receptor Antagonism Signaling Pathway

Caption: Antagonism of Mu-Opioid Receptor Signaling by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Disposition and pharmacokinetics of naltrexone after intravenous and oral administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. admescope.com [admescope.com]

- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 6. bioivt.com [bioivt.com]

- 7. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

The Structure-Activity Relationship of 3-Carboxamidonaltrexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrexone, a potent opioid antagonist, has been a cornerstone in the treatment of opioid and alcohol dependence. Its pharmacological profile is primarily attributed to its high affinity for the µ-opioid receptor (MOR), with significant but lesser affinity for the κ- (KOR) and δ-opioid receptors (DOR). The modification of the naltrexone scaffold has been a fertile ground for medicinal chemists, leading to the discovery of novel ligands with altered affinity, selectivity, and functional activity. Among these, the introduction of a carboxamido group at the 3-position has emerged as a critical modification influencing the ligand-receptor interaction. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-carboxamidonaltrexone and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Structure and Pharmacophore

The core structure of this compound retains the pentacyclic framework of naltrexone. The key modification is the replacement of the 3-hydroxyl group with a carboxamide moiety (-CONH₂). This seemingly simple substitution has profound effects on the molecule's interaction with opioid receptors. The SAR of this class of compounds is largely dictated by the nature of the substituents on the carboxamide nitrogen, the conformation of the C-ring, and modifications at other positions of the morphinan skeleton.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities of this compound and its key analogs for the µ, δ, and κ opioid receptors. The data is presented as the inhibition constant (Kᵢ) in nanomolars (nM), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinities of this compound and Parent Compound

| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Reference |

| Naltrexone | ~0.1-0.5 | ~1-10 | ~0.5-2 | [1][2] |

| This compound | 1.7 - 1.9 | 110 | 22 | [1] |

Table 2: Structure-Activity Relationship of 3-Carboxamido Naltrexone Analogs

| Compound/Modification | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Key SAR Observation | Reference |

| 3-CONH₂ Analog of Morphine | 34 | - | - | 39-fold less potent than morphine, indicating the importance of the 3-OH group for morphine's high µ-affinity. | [2] |

| 4-Hydroxy Analog of this compound | 0.052 | - | - | The addition of a 4-OH group dramatically increases µ-affinity, likely by stabilizing the bioactive conformation of the 3-carboxamido group through an intramolecular hydrogen bond.[3] | [3] |

| Hydrazone/Acylhydrazone Derivatives at C6 | Modest change at µ | Greatly enhanced affinity at δ | - | Substitutions at the C6 position can significantly alter receptor selectivity, particularly enhancing δ-receptor affinity.[4] | [4] |

| 14-O-Heterocyclic Substituted Analogs | Subnanomolar to nanomolar | - | - | Large substituents at the 14-position are well-tolerated and can be used to modulate selectivity.[5] | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below. These protocols are representative of standard procedures used in the pharmacological characterization of opioid ligands.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

µ-opioid receptor: [³H]-DAMGO or [³H]-Naloxone.

-

δ-opioid receptor: [³H]-Naltrindole (NTI).

-

κ-opioid receptor: [³H]-Nor-binaltorphimine (nor-BNI) or [³H]-U69,593.

-

Non-selective: [³H]-Diprenorphine.

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Filtration: Brandel or Tomtec cell harvester with GF/B or GF/C filter mats.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold 50 mM Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), radioligand (at a concentration near its Kd value), and varying concentrations of the test compound. For determining total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plates at 25°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine diphosphate, typically at 10-30 µM, to enhance the agonist-stimulated signal.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Instrumentation: Filtration apparatus and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer containing GDP, and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS (typically at a final concentration of 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve. Efficacy is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO for the µ-opioid receptor.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o-coupled GPCR activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: Whole cells (e.g., CHO or HEK293) expressing the opioid receptor of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compounds: Serial dilutions of this compound analogs.

-

cAMP Detection Kit: A commercially available kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

-

Instrumentation: A plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, replace the culture medium with assay buffer containing IBMX. Add the test compounds at various concentrations and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that produces a submaximal cAMP response.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Generate concentration-response curves by plotting the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response model to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by opioid receptor ligands like this compound and a typical experimental workflow for their characterization.

References

- 1. 3-Carboxamido analogues of morphine and naltrexone. synthesis and opioid receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Syntheses of novel high affinity ligands for opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Irreversible opiate agonists and antagonists: V. Hydrazone and acylhydrazone derivatives of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Carboxamidonaltrexone Binding Affinity to Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 3-carboxamidonaltrexone (3-CAN) to the mu (μ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is curated from peer-reviewed scientific literature to support research and development in pharmacology and medicinal chemistry.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound to the three primary opioid receptors is summarized below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

| Opioid Receptor Subtype | Binding Affinity (Kᵢ) [nM] |

| Mu (μ) | 1.9[1], 1.7[2] |

| Delta (δ) | 110[1] |

| Kappa (κ) | 22[1] |

The data indicates that this compound is a potent and selective ligand for the μ-opioid receptor, with significantly lower affinity for the δ and κ subtypes.

Experimental Protocols: Radioligand Displacement Assay

The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for a specific opioid receptor subtype.

Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human μ, δ, or κ opioid receptor.

-

Radioligands:

-

μ-opioid receptor: [³H]-DAMGO (a selective μ-opioid peptide agonist)

-

δ-opioid receptor: [³H]-Naltrindole (a selective δ-opioid antagonist)

-

κ-opioid receptor: [³H]-U69,593 (a selective κ-opioid agonist)

-

-

Test Compound: this compound

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5 at 25°C

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Liquid Scintillation Counter

Assay Procedure

-

Membrane Preparation: CHO cell membranes expressing the target opioid receptor are prepared and stored at -80°C until use. On the day of the experiment, membranes are thawed and suspended in the incubation buffer. Protein concentration is determined using a standard protein assay.

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in a final volume of 1 mL:

-

Cell membrane preparation

-

A fixed concentration of the appropriate radioligand (e.g., 0.25 nM [³H]-DAMGO for μ-receptors, 0.2 nM [³H]-naltrindole for δ-receptors, or 1 nM [³H]-U69,593 for κ-receptors).

-

Varying concentrations of the unlabeled competitor, this compound (typically in 12 different concentrations to generate a dose-response curve).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled potent opioid ligand (e.g., naloxone).

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation:

-

The plates are incubated at 25°C.

-

Incubation times vary depending on the radioligand to allow for the binding to reach equilibrium. For [³H]-DAMGO and [³H]-U69,593, a 60-minute incubation is typical. Due to a slower association rate, a 3-hour incubation is used for [³H]-naltrindole.

-

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement assay.

Opioid Receptor Signaling Pathway

Caption: Canonical opioid receptor signaling pathway.

References

Early-Stage Research on 3-Carboxamidonaltrexone: A Technical Guide

An In-depth Examination of a Novel Opioid Receptor Ligand for Researchers and Drug Development Professionals

Introduction

3-Carboxamidonaltrexone, a derivative of the well-known opioid antagonist naltrexone, has emerged as a compound of interest in early-stage drug discovery. This technical guide provides a comprehensive overview of the foundational research on this molecule, with a focus on its synthesis, opioid receptor binding affinity, and initial functional characterization. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel opioid receptor modulators.

Core Data Summary

The initial pharmacological profile of this compound has been primarily characterized by its interaction with the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Quantitative analysis of its binding affinity and functional potency has yielded the following key data points.

Quantitative Pharmacological Data

| Parameter | Receptor | Value | Cell Line |

| Binding Affinity (Ki) | µ-opioid | 1.9 nM | - |

| δ-opioid | 110 nM | - | |

| κ-opioid | 22 nM | - | |

| Functional Potency (EC50) | µ-opioid | 4.9 nM | CHO |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to determine the binding affinity and functional activity of this compound.

Opioid Receptor Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Objective: To quantify the affinity of the test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: Homogenates from guinea pig brain or membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

[³H]-DAMGO (for µ-opioid receptor)

-

[³H]-DPDPE (for δ-opioid receptor)

-

[³H]-U-69,593 (for κ-opioid receptor)

-

-

Non-specific Binding Control: Naloxone (10 µM) or other suitable unlabeled opioid ligand.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Brandel cell harvester or equivalent.

-

Filters: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubation: Incubate the plates at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This protocol describes a common method for assessing the functional activity of this compound at Gαi/o-coupled opioid receptors, such as the µ-opioid receptor, in a cellular context.

Objective: To determine the potency (EC50) of this compound in inhibiting the production of cyclic AMP (cAMP) following adenylyl cyclase stimulation.

Materials:

-

Cell Line: CHO cells stably expressing the µ-opioid receptor.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the CHO cells expressing the µ-opioid receptor to an appropriate density in 96-well plates.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the early-stage research of this compound.

Caption: µ-Opioid receptor G-protein signaling cascade.

Caption: Workflow for novel opioid ligand characterization.

Conclusion and Future Directions

The early-stage research on this compound has established it as a high-affinity ligand for the µ-opioid receptor with functional activity demonstrated in a cellular assay. Its selectivity profile, being most potent at the µ-receptor followed by the κ- and then the δ-receptor, provides a basis for further investigation into its potential therapeutic applications.

Future research should focus on a more comprehensive characterization of its functional activity at all three opioid receptors to determine if it acts as a full agonist, partial agonist, or antagonist at the δ and κ receptors. Furthermore, investigating its potential for biased agonism by examining its ability to recruit β-arrestin is a critical next step in understanding its signaling profile. Ultimately, in vivo studies in relevant animal models will be necessary to elucidate its physiological effects and to assess its potential as a therapeutic agent. This technical guide serves as a foundational resource for these future endeavors.

The Role of 3-Carboxamidonaltrexone in Neuroinflammation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation, a key pathological feature of numerous neurological disorders, is primarily driven by the activation of microglia, the resident immune cells of the central nervous system. A critical pathway in microglial activation is the Toll-like receptor 4 (TLR4) signaling cascade. Naltrexone, a well-known opioid receptor antagonist, and its derivatives have emerged as potent inhibitors of TLR4-mediated neuroinflammation, independent of their opioid receptor activity. This whitepaper provides an in-depth technical guide on the role of naltrexone derivatives, with a specific focus on the potential of 3-carboxamidonaltrexone, in modulating neuroinflammatory processes. We will explore the mechanism of action, present quantitative data from structure-activity relationship studies, detail relevant experimental protocols, and visualize key pathways and workflows. While direct studies on this compound's anti-inflammatory properties are limited, we will infer its potential based on the extensive research on related naltrexone analogues.

Introduction to Neuroinflammation and the Role of TLR4

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative protein aggregates.[1] While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia, can lead to the sustained production of pro-inflammatory and neurotoxic mediators, contributing to neuronal damage and disease progression.[2]

Microglia express a range of pattern recognition receptors that detect danger signals, with Toll-like receptor 4 (TLR4) being a key player.[3] TLR4 is activated by exogenous pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and endogenous damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[4] Upon activation, TLR4 initiates a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and AP-1.[3] This leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO).[2]

Naltrexone Derivatives as TLR4 Antagonists

Naltrexone and its non-opioid enantiomer, (+)-naltrexone, have been identified as direct antagonists of TLR4.[5][6] This antagonism is stereoselective for the opioid receptor but not for TLR4, indicating a distinct mechanism of action.[5] The primary mechanism involves the binding of these compounds to the MD-2 co-receptor, which is essential for LPS binding and subsequent TLR4 dimerization and activation.[6] By competitively inhibiting the binding of LPS to MD-2, naltrexone derivatives can effectively block the initiation of the TLR4 signaling cascade and subsequent inflammatory response.[6]

Structure-Activity Relationships of Naltrexone Analogues

Extensive structure-activity relationship (SAR) studies have been conducted on (+)-naltrexone derivatives to optimize their TLR4 antagonist activity. These studies have revealed several key structural features that influence potency:

-

N-Substituent: The nature of the substituent on the nitrogen atom is critical for TLR4 antagonism. Replacing the cyclopropylmethyl group of naltrexone with larger, more hydrophobic moieties, such as a phenethyl group, can dramatically increase potency.[5]

-

C6-Ketone: Reduction of the C6-ketone to a hydroxyl group, as seen in naltrexols, generally decreases TLR4 antagonist activity.[5]

-

Furan Ring: Removal of the furan ring has been shown to enhance TLR4 antagonist potency in some analogues.[5]

These findings underscore the tunability of the naltrexone scaffold for developing potent and selective TLR4 antagonists.

The Potential Role of this compound in Neuroinflammation

Direct experimental evidence for the role of this compound in neuroinflammation is currently limited. A study on the synthesis and opioid receptor binding properties of 3-carboxamido analogues of morphine and naltrexone demonstrated that the introduction of a carboxamido group at the 3-position resulted in high affinity for µ-opioid receptors, although it was less potent than the parent compounds, morphine and naltrexone.[7]

Based on the extensive SAR data for other naltrexone derivatives at TLR4, we can infer the potential impact of a 3-carboxamido substitution. The 3-position of the morphinan scaffold is not typically considered a primary determinant of TLR4 antagonist activity, with modifications at the N-substituent and other parts of the core structure having a more pronounced effect.[5][6] However, the introduction of a polar carboxamide group at this position could influence the overall physicochemical properties of the molecule, such as its solubility and ability to cross the blood-brain barrier. Further investigation is required to elucidate the direct interaction of the 3-carboxamido group with the TLR4/MD-2 complex and its impact on antagonist activity.

Quantitative Data on Naltrexone Derivatives as TLR4 Antagonists

The following table summarizes the TLR4 antagonist activity of various (+)-naltrexone derivatives, as measured by the inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells.

| Compound | N-Substituent | IC50 (µM) for NO Inhibition | Reference |

| (+)-Naltrexone | Cyclopropylmethyl | 105.5 ± 10.1 | [5] |

| (+)-Noroxymorphone | H | > 300 | [5] |

| (+)-N-Phenethylnoroxymorphone | Phenethyl | 1.4 ± 0.3 | [5] |

| (+)-N-Butylnoroxymorphone | Butyl | 1.9 ± 0.3 | [5] |

| (+)-N-Octylnoroxymorphone | Octyl | 1.4 ± 0.2 | [5] |

| (+)-β-Naltrexol | Cyclopropylmethyl | 242.8 ± 21.3 | [5] |

| (+)-α-Naltrexol | Cyclopropylmethyl | 143.5 ± 20.8 | [5] |

Experimental Protocols

In Vitro Assessment of Neuroinflammation in BV-2 Microglial Cells

This protocol outlines a standard procedure for evaluating the anti-neuroinflammatory effects of a test compound, such as a naltrexone derivative, in a microglial cell line.

5.1.1. Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells are a commonly used and reliable model for primary microglia.[5]

-

Culture Conditions: Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[8][9]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[8][9]

-

Incubation: Incubate the cells for 24 hours.

5.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[8][10]

-

Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

5.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: Collect the cell culture supernatant as described above.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Procedure: Follow the manufacturer's instructions for the ELISA protocol, which typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and finally measuring the colorimetric change.

-

Quantification: Calculate the cytokine concentrations based on a standard curve.

In Vivo Assessment of Neuroinflammation

This protocol provides a general framework for evaluating the anti-neuroinflammatory effects of a test compound in a mouse model.

5.2.1. Animal Model and Treatment

-

Animal Strain: C57BL/6 mice are commonly used for neuroinflammation studies.[11]

-

Induction of Neuroinflammation: Administer a systemic injection of LPS (e.g., 5 mg/kg, intraperitoneally) to induce a robust neuroinflammatory response.[11]

-

Test Compound Administration: Administer the test compound (e.g., via intraperitoneal or oral route) at a predetermined time point before or after the LPS challenge.

-

Tissue Collection: At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and plasma.[11]

5.2.2. Analysis of Neuroinflammation Markers

-

Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex bead-based assays.[12]

-

Immunohistochemistry: Perfuse the brains and prepare tissue sections for immunohistochemical staining to assess microglial activation (e.g., using antibodies against Iba1 or CD11b) and astrogliosis (e.g., using antibodies against GFAP).

-

Gene Expression Analysis: Extract RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

Visualizations

Signaling Pathways

Caption: TLR4 signaling pathway and hypothesized inhibition by this compound.

Experimental Workflow

Caption: In vitro workflow for assessing anti-neuroinflammatory activity.

Logical Relationships

Caption: Structure-activity relationships of naltrexone derivatives at TLR4.

Conclusion and Future Directions

Naltrexone and its derivatives represent a promising class of compounds for the therapeutic targeting of neuroinflammation through the inhibition of the TLR4 signaling pathway. While direct evidence for the anti-neuroinflammatory effects of this compound is lacking, the extensive structure-activity relationship data for related analogues suggest that modifications to the naltrexone scaffold can significantly modulate TLR4 antagonist activity. The introduction of a 3-carboxamido group may influence the molecule's pharmacokinetic properties, and its direct impact on TLR4 binding and signaling warrants further investigation.

Future research should focus on:

-

The synthesis and in vitro evaluation of this compound and a series of related analogues to directly assess their TLR4 antagonist activity and anti-neuroinflammatory properties.

-

In vivo studies in animal models of neuroinflammatory and neurodegenerative diseases to determine the therapeutic efficacy, blood-brain barrier permeability, and pharmacokinetic profile of promising candidates.

-

Elucidation of the precise molecular interactions between this compound and the TLR4/MD-2 complex through computational modeling and biophysical assays.

By systematically exploring the therapeutic potential of novel naltrexone derivatives like this compound, we can advance the development of new and effective treatments for a wide range of debilitating neurological disorders.

References

- 1. Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Developments Targeting Toll-like Receptor 4 Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Innate Immune Recognition of Opioid Inactive Isomer (+)-Naltrexone Derived Toll-like Receptor 4 (TLR4) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Carboxamido analogues of morphine and naltrexone. synthesis and opioid receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TLR4-mediated chronic neuroinflammation has no effect on tangle pathology in a tauopathy mouse model [frontiersin.org]

- 12. A TLR4-independent critical role for CD14 in intracellular LPS sensing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Carboxamidonaltrexone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Carboxamidonaltrexone, a potent opioid receptor ligand, in a cell culture setting. These guidelines are intended for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound (3-CA-NTX) is a naltrexone derivative that exhibits high affinity for opioid receptors. Understanding its interaction with these receptors at the cellular level is crucial for elucidating its pharmacological profile and potential therapeutic applications. The following protocols provide a framework for investigating the effects of this compound in vitro, focusing on receptor binding, cell viability, and downstream signaling pathways.

Quantitative Data Summary

The binding affinity of this compound for the three main opioid receptor subtypes has been determined through radioligand binding assays.[1][2]

| Receptor Subtype | Ki (nM) |

| μ-opioid receptor (MOR) | 1.9 |

| δ-opioid receptor (DOR) | 110 |

| κ-opioid receptor (KOR) | 22 |

Data presented as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

Key Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular effects of this compound. These protocols are based on standard cell culture and assay techniques and can be adapted for specific cell lines and research questions.

Cell Culture

Standard sterile techniques are required for all cell culture procedures.[3] All manipulations should be performed in a laminar flow hood.

Recommended Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line that endogenously expresses opioid receptors and is a common model for neuropharmacological studies.[1][4][5][6]

-

HEK293: A human embryonic kidney cell line that is easily transfected, making it ideal for expressing specific opioid receptor subtypes to study receptor-specific effects.[7][8][9]

General Culture Media:

-

For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

For HEK293: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Culture Conditions:

-

Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Media should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.[5]

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the affinity of this compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.[10]

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest

-

Radiolabeled opioid ligand (e.g., [³H]-naloxone)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer)

-

Scintillation fluid and counter

Protocol:

-

In a microcentrifuge tube, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filter with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be calculated and converted to a Ki value.

Cyclic AMP (cAMP) Assay

Opioid receptors are G-protein coupled receptors that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13] This assay measures the effect of this compound on this signaling pathway.

Materials:

-

Cells expressing the opioid receptor of interest

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

-

Lysis buffer (provided with the kit)

Protocol:

-

Seed cells in a suitable multi-well plate and grow to confluency.

-

Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for the time recommended by the assay kit manufacturer.

-

Lyse the cells using the provided lysis buffer.

-

Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.

-

A decrease in forskolin-stimulated cAMP levels in the presence of this compound would indicate agonist activity at Gi-coupled opioid receptors.

Visualization of Workflows and Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 阿片受体结合化合物 | MCE [medchemexpress.cn]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of zearalenone on endoplasmic reticulum stress-induced apoptosis via global and gene-specific histone modifications and miRNA-mediated p53-signaling pathway in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Quantitative Detection of µ Opioid Receptor: Western Blot Analyses Using µ Opioid Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]